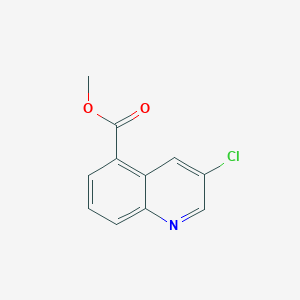

Methyl 3-chloroquinoline-5-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-chloroquinoline-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO2/c1-15-11(14)8-3-2-4-10-9(8)5-7(12)6-13-10/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWQACRGMRLFBFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2C=C(C=NC2=CC=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Studies of Methyl 3 Chloroquinoline 5 Carboxylate

Reactions Involving the Ester Moiety

The ester group at the C-5 position of Methyl 3-chloroquinoline-5-carboxylate is a key site for chemical modification, primarily through hydrolysis. This reaction converts the methyl ester into the corresponding carboxylic acid, a crucial precursor for further derivatization.

Hydrolysis: The transformation of the ester into a carboxylic acid is typically achieved through saponification, which involves heating the ester with a base like sodium hydroxide (B78521) (NaOH) or lithium hydroxide (LiOH) in a solvent mixture, often containing water. masterorganicchemistry.comlibretexts.org The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses, expelling a methoxide (B1231860) ion and yielding the carboxylic acid. In the basic medium, the carboxylic acid is deprotonated to form the carboxylate salt. masterorganicchemistry.com Subsequent acidification of the reaction mixture is necessary to protonate the carboxylate and isolate the final carboxylic acid product. masterorganicchemistry.com This hydrolysis is generally irreversible under basic conditions. masterorganicchemistry.com

This foundational reaction is pivotal for creating derivatives such as amides or for engaging the carboxyl group in various coupling reactions.

Chemical Transformations at the Chlorine Substituent

The chlorine atom at the C-3 position of the quinoline (B57606) ring is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide array of functional groups. The reactivity of the chloro-substituent is a cornerstone of this molecule's synthetic utility.

Nucleophilic Substitution: The chlorine atom can be displaced by various nucleophiles. Reactions with amines, such as primary and secondary aliphatic or aromatic amines, lead to the formation of 3-aminoquinoline (B160951) derivatives. nih.govnih.gov Similarly, treatment with hydrazine (B178648) can replace the chlorine to yield 3-hydrazinoquinolines. mdpi.com The reactivity at this position can sometimes be influenced by the solvent and the presence of catalysts. researchgate.netacs.org For instance, reactions with 1,2,4-triazole (B32235) can be performed under neutral, acidic, or basic conditions to yield 4-(1H-1,2,4-triazol-1-yl)quinolines, demonstrating the tunability of the reaction environment. researchgate.net The substitution is also possible with sulfur nucleophiles, such as thiols, to produce 3-thioether derivatives.

These substitution reactions are fundamental for building molecular complexity and are often employed in the synthesis of biologically active compounds.

Electrophilic and Nucleophilic Aromatic Substitution on the Quinoline Ring

The quinoline ring system itself can undergo further substitution, although the reactivity is heavily influenced by the existing substituents and the electronic nature of the two fused rings.

Electrophilic Aromatic Substitution: In quinoline, electrophilic substitution reactions like nitration and sulfonation preferentially occur on the electron-rich benzene (B151609) ring rather than the electron-deficient pyridine (B92270) ring. arsdcollege.ac.ingcwgandhinagar.com The nitrogen atom deactivates the pyridine ring towards electrophilic attack. arsdcollege.ac.in Consequently, substitution typically takes place at the C-5 and C-8 positions. arsdcollege.ac.inquimicaorganica.org The presence of the deactivating chloro and carboxyl groups on this compound would further direct incoming electrophiles to the remaining available positions on the carbocyclic ring, primarily the C-8 position.

Nucleophilic Aromatic Substitution: While the C-3 chlorine is the primary site for nucleophilic attack, other positions on the quinoline ring can also react under specific conditions. Halogens at the C-2 or C-4 positions are known to be readily replaced by nucleophiles. arsdcollege.ac.in However, for this compound, the main focus of nucleophilic attack remains the C-3 position due to the presence of the chlorine leaving group.

Cycloaddition and Condensation Reactions for Novel Heterocycle Formation

This compound serves as an excellent starting material for constructing more complex fused and linked heterocyclic systems. Its functional groups provide the necessary handles for a variety of cycloaddition and condensation reactions.

The synthesis of diverse heterocyclic systems from quinoline precursors has been extensively studied, leading to the formation of thiazoles, oxadiazoles, pyrimidines, and triazoles. nih.govorientjchem.orgniscpr.res.inresearchgate.netresearchgate.netnih.govresearchgate.netresearchgate.neteresearchco.comnih.govslideshare.netnih.govnih.govresearchgate.netrsc.orgacs.org

Thiazole (B1198619) Formation: Quinoline-thiazole hybrids can be synthesized through multi-step reactions. orientjchem.orgresearchgate.net One common route involves converting a quinoline aldehyde to a thiosemicarbazone, which is then cyclized with a suitable reagent like 3-chloroacetylacetone to form the thiazole ring. orientjchem.org

Oxadiazole Formation: Quinoline-containing 1,3,4-oxadiazoles are often prepared from quinoline-carbohydrazides. niscpr.res.innih.goveresearchco.com These hydrazides can be cyclized to form the 1,3,4-oxadiazole-2-thiol (B52307) ring, which is then linked to another quinoline nucleus or functional group. niscpr.res.in

Pyrimidine (B1678525) Formation: The fusion of a pyrimidine ring to the quinoline scaffold results in pyrimido[4,5-b]quinolines. researchgate.netresearchgate.net These are often synthesized through multi-component reactions involving 6-aminouracil (B15529) or its derivatives with quinoline-based precursors. researchgate.net The hybridization of pyrimidine and quinolone scaffolds has been shown to be a valuable strategy in drug discovery. nih.gov

Triazole Formation: Fused 1,2,3-triazoles can be synthesized from quinoline derivatives through methods like copper-catalyzed azide-alkyne cycloaddition (click chemistry) or palladium-catalyzed C-H functionalization. researchgate.netnih.govrsc.org For example, quinoline-tethered triazoles can be prepared and then cyclized to form complex fused systems like triazolo-azepino-quinolines. rsc.org

Below is a table summarizing representative reactions for the formation of these heterocycles from quinoline-based starting materials.

| Target Heterocycle | Starting Material Type | Key Reagents/Conditions | Reference |

| Thiazole | Quinoline-carbaldehyde | Thiosemicarbazide, 3-chloroacetylacetone, reflux | orientjchem.org |

| 1,3,4-Oxadiazole | Quinoline-carbohydrazide | Carbon disulfide, potassium hydroxide, then condensation | niscpr.res.in |

| Pyrimidine | 6-Aminothiouracil, Ketones | Multi-component reaction | researchgate.net |

| 1,2,3-Triazole | N/O-propargylated quinoline | Azides (CuAAC "click" reaction), Pd-catalyzed C-H functionalization | rsc.org |

Functionalization at the Quinoline Nitrogen Atom

The nitrogen atom in the quinoline ring is a site of basicity and nucleophilicity, allowing for functionalization through reactions like oxidation and alkylation.

N-Oxide Formation: The quinoline nitrogen can be oxidized to form a quinoline N-oxide using peracids or hydrogen peroxide. arsdcollege.ac.innih.gov The formation of the N-oxide is a significant transformation as it alters the electronic properties of the quinoline ring system. It activates the C-2 and C-8 positions for C-H functionalization, enabling the introduction of various groups like sulfoximines, carbamoyl (B1232498) groups, and alkyl groups via metal-catalyzed reactions. nih.govresearchgate.net

Quaternization: As a tertiary base, the quinoline nitrogen reacts with alkylating agents, such as methyl iodide, to form N-alkylquinolinium salts. arsdcollege.ac.in This reaction introduces a positive charge into the heterocyclic ring, significantly modifying the molecule's properties and reactivity.

Advanced Spectroscopic and Crystallographic Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Elucidation (e.g., ¹H, ¹³C, 2D-NMR Techniques)

Detailed experimental ¹H NMR and ¹³C NMR data, including chemical shifts (δ), coupling constants (J), and multiplicity, are essential for confirming the molecular structure of Methyl 3-chloroquinoline-5-carboxylate. The aromatic protons on the quinoline (B57606) ring system and the protons of the methyl ester group would exhibit characteristic signals. In ¹³C NMR, distinct resonances would be expected for the carbonyl carbon of the ester, the carbons of the heterocyclic and benzene (B151609) rings, and the methyl carbon.

Techniques such as 2D-NMR, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be employed to establish connectivity between protons and carbons, providing unambiguous assignment of all signals and confirming the substitution pattern on the quinoline core.

However, specific experimental NMR data (¹H, ¹³C, and 2D-NMR) for this compound is not available in the reviewed scientific literature.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis (e.g., HRMS, ESI-MS)

High-Resolution Mass Spectrometry (HRMS), typically using Electrospray Ionization (ESI), is critical for determining the exact mass of the molecular ion ([M+H]⁺ or [M+Na]⁺). This measurement allows for the unambiguous confirmation of the compound's molecular formula, C₁₁H₈ClNO₂.

Tandem mass spectrometry (MS/MS) experiments would be used to analyze the fragmentation pathways. Characteristic losses from the quinoline ring system and the ester functional group would be expected. Common fragmentation patterns for methyl esters include the loss of a methoxy (B1213986) radical (•OCH₃) or methanol (B129727) (CH₃OH), while chloro-substituted aromatic rings can undergo complex fragmentation, including the loss of a chlorine radical or HCl.

A detailed analysis of the fragmentation of this compound, including specific m/z values and the structures of daughter ions, is not documented in the available literature.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by analyzing their characteristic vibrational modes. For this compound, the IR spectrum would be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ester group, typically found in the region of 1700-1750 cm⁻¹. Other significant bands would include C-O stretching vibrations of the ester, C-Cl stretching, and various C=C and C=N stretching vibrations associated with the quinoline ring system. Aromatic C-H stretching and bending vibrations would also be present.

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the aromatic ring system.

A specific list of vibrational frequencies from experimental IR or Raman spectra for this compound has not been reported in the surveyed literature.

Single-Crystal X-ray Diffraction (XRD) for Absolute Structure and Solid-State Conformation

Single-Crystal X-ray Diffraction (XRD) provides the most definitive structural proof, revealing the precise three-dimensional arrangement of atoms in the crystalline state. This technique would determine the absolute structure, including bond lengths, bond angles, and torsion angles of this compound. It would also provide insights into the solid-state conformation, such as the planarity of the quinoline ring and the orientation of the methyl carboxylate substituent. Furthermore, analysis of the crystal packing would reveal intermolecular interactions like hydrogen bonds or π–π stacking.

Crystallographic data (e.g., unit cell dimensions, space group, and atomic coordinates) for this compound are not available as no single-crystal XRD studies have been published in the reviewed sources.

UV-Vis Spectroscopy for Electronic Transitions and Optical Properties

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, providing information about the electronic transitions within the molecule. The spectrum of this compound is expected to show characteristic absorption bands arising from π→π* transitions within the conjugated quinoline aromatic system. The position and intensity of these absorption maxima (λmax) are influenced by the substitution pattern, including the chloro and methyl carboxylate groups.

Specific experimental data on the UV-Vis absorption spectrum and an analysis of the electronic transitions for this compound are not available in the public scientific literature.

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure, Geometry Optimization, and Reactivity Prediction

Density Functional Theory (DFT) is a fundamental computational method used to investigate the electronic structure, molecular geometry, and reactivity of chemical compounds. For quinoline (B57606) derivatives, DFT calculations are routinely employed to optimize the molecular structure to its lowest energy state and to analyze key electronic properties. nih.govresearchgate.netmdpi.com

Electronic Structure and Geometry Optimization: DFT methods, such as B3LYP combined with basis sets like 6–311++G(d,p), are used to achieve an enhanced geometrical structure of quinoline analogs. nih.gov These calculations help determine bond lengths, angles, and dihedral angles, which are often compared with experimental data from X-ray crystallography to validate the computational model. mdpi.com For instance, in studies of related quinoline carboxylates, DFT geometry optimization revealed dihedral angles between the quinoline and adjacent phenyl rings, providing crucial information about the molecule's three-dimensional conformation. mdpi.com

Reactivity Prediction: The reactivity of a molecule can be predicted by analyzing its Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. irjweb.com The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity; a smaller gap suggests higher reactivity. researchgate.netirjweb.com For example, in a study of 2-chloroquinoline-3-carboxaldehyde, the HOMO-LUMO energy gap was calculated to understand the molecule's stability and charge transfer interactions. nih.gov Molecular Electrostatic Potential (MEP) maps are also generated to identify sites susceptible to electrophilic and nucleophilic attack. researchgate.net

Global reactivity descriptors, derived from HOMO and LUMO energies, provide further insights into chemical behavior. irjweb.com These parameters are summarized in the table below, based on calculations for analogous heterocyclic systems.

Table 1: Key Parameters from DFT Calculations for Heterocyclic Compounds

| Parameter | Symbol | Formula | Significance |

|---|---|---|---|

| HOMO Energy | EHOMO | - | Electron-donating ability |

| LUMO Energy | ELUMO | - | Electron-accepting ability |

| Energy Gap | ΔE | ELUMO - EHOMO | Chemical reactivity and stability. irjweb.com |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution. irjweb.com |

| Chemical Softness | S | 1 / η | Measure of polarizability. researchgate.net |

| Electronegativity | χ | -(EHOMO + ELUMO) / 2 | Power to attract electrons. irjweb.com |

| Electrophilicity Index | ω | χ² / (2η) | Propensity to accept electrons. irjweb.com |

Molecular Dynamics Simulations for Conformational Space Exploration and Solvation Effects

Molecular dynamics (MD) simulations are performed to understand the dynamic behavior of a molecule over time, providing insights into its conformational flexibility and interactions with its environment, such as a solvent. mdpi.com For quinoline derivatives intended for biological applications, MD simulations can assess the stability of the compound when bound to a protein target. mdpi.comnih.gov

These simulations are typically run for extended periods (e.g., 100 nanoseconds) using force fields like CHARMM36 in a simulated aqueous environment (a periodic water box with ions like NaCl). mdpi.com The stability of the system is often evaluated by calculating the root-mean-square deviation (RMSD) of the molecule's atoms over the course of the simulation. A stable RMSD value indicates that the molecule has reached an equilibrium state in its environment. nih.gov For instance, MD simulations of a quinoline-3-carboxamide (B1254982) derivative bound to various kinases showed that the protein-ligand complexes remained stable throughout the 100 ns simulation, validating the docking results. mdpi.com Such studies are crucial for confirming that the conformation predicted by docking is maintained in a dynamic, solvated system.

Theoretical Studies on Reaction Mechanisms and Pathways

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions involving the quinoline scaffold. Theoretical studies can map out reaction pathways, identify intermediates, and calculate activation energies, providing a rationale for experimentally observed outcomes. For example, the reaction of 2-chloroquinoline-3-carbaldehydes with various nucleophiles has been reviewed, classifying reactions based on whether they occur at the chloro substituent, the aldehyde group, or both. nih.govresearchgate.net

DFT calculations have been used to interpret the regioselectivity of reactions, such as the methylation of a methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate anion. nih.gov The calculations, performed using methods like DFT B3LYP/cc-pVDZ, can explain why a reaction favors one site over another by analyzing the electron distribution in the reactant anion. nih.gov Similarly, theoretical studies on the Pictet-Spengler reaction have used the LUMO-HOMO energy gap to predict reactivity, establishing a threshold (around 9 eV) above which the reaction is unlikely to proceed under certain conditions. wuxiapptec.com Such insights are invaluable for designing synthetic routes and optimizing reaction conditions for compounds like Methyl 3-chloroquinoline-5-carboxylate. mdpi.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for In Vitro Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the structural or physicochemical properties of a series of compounds with their biological activity. mdpi.com For quinoline derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are widely used. mdpi.comtandfonline.comresearchgate.net

These models generate contour maps that visualize how different properties (e.g., steric, electrostatic) of a molecule influence its activity. For example, a 3D-QSAR study on quinoline carboxylic acid derivatives as inhibitors of human dihydroorotate (B8406146) dehydrogenase (hDHODH) yielded statistically significant models (CoMFA: q² = 0.672, r² = 0.963; CoMSIA: q² = 0.613, r² = 0.896) that were validated with a test set of compounds. tandfonline.comresearchgate.net In another study on 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives, machine learning-based QSAR models were developed to predict inhibitory activity against P-glycoprotein, with a gradient boosting model achieving a high coefficient of determination (R² = 95%). nih.gov These models are powerful tools for predicting the activity of new, unsynthesized compounds like this compound and for guiding the design of more potent analogs. nih.govnih.gov

Molecular Docking Simulations for Ligand-Target Interaction Analysis (Pre-clinical, In Vitro Targets)

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a target protein. researchgate.net This technique is essential in drug discovery for identifying potential biological targets and understanding the molecular basis of a ligand's activity. For quinoline derivatives, docking studies have been performed against a variety of preclinical and in vitro targets, including enzymes and receptors involved in cancer and infectious diseases. nih.govresearchgate.net

Docking simulations calculate a binding affinity or score (typically in kcal/mol), which estimates the strength of the interaction. The analysis also reveals specific interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues in the target's active site. nih.gov For example, docking studies of quinoline carboxylic acid derivatives into the active site of human dihydroorotate dehydrogenase (hDHODH) showed key hydrogen bond interactions with residues Arg136 and Gln47. tandfonline.comresearchgate.net Another study identified a quinolone derivative with a high binding energy of -9.22 kcal/mol against P-glycoprotein (PDB ID: 6C0V). nih.gov These simulations can screen large libraries of compounds and prioritize candidates for further experimental testing.

Table 2: Example of Molecular Docking Targets for Quinoline Derivatives

| Target Protein | PDB ID | Associated Disease/Function | Example Interacting Residues |

|---|---|---|---|

| P-glycoprotein (ABCB1) | 6C0V | Cancer multidrug resistance. nih.gov | Not specified |

| Human Dihydroorotate Dehydrogenase (hDHODH) | Not specified | Cancer. tandfonline.comresearchgate.net | Arg136, Gln47. tandfonline.comresearchgate.net |

| Hepatitis B Virus (HBV) Capsid | Not specified | Hepatitis B. nih.gov | Not specified |

| Rho6 Protein | Not specified | Hepatic Cancer. nih.gov | Not specified |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can accurately predict spectroscopic data, which aids in the structural elucidation of newly synthesized compounds.

NMR Chemical Shifts: DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, are a well-established framework for predicting NMR chemical shifts (¹H and ¹³C). nih.gov The predicted isotropic shielding values are converted to chemical shifts by linear regression against experimental data for known compounds. youtube.com This approach can achieve high accuracy, with machine learning models trained on DFT data predicting ¹H and ¹³C chemical shifts with root-mean-square errors as low as 0.11 ppm and 0.70 ppm, respectively. nih.gov Such predictions are invaluable for confirming the structure of a target molecule or distinguishing between possible isomers. youtube.comyoutube.comyoutube.com

Vibrational Frequencies: The vibrational frequencies observed in Infrared (IR) and Raman spectroscopy can also be calculated using DFT. Methods like B3LYP with basis sets such as 6–311++G(d,p) are used to compute the harmonic vibrational frequencies. nih.gov The calculated frequencies are often scaled by a factor (e.g., 0.961) to better match experimental data, which are typically recorded in the solid state while calculations are performed on a gaseous-state model. nih.gov These calculations help in the assignment of vibrational modes observed in the experimental spectra. nih.govresearchgate.net For complex molecules, this theoretical support is crucial for a complete and accurate interpretation of the spectroscopic data. researchgate.netacs.orgacs.org

Mechanistic Studies of Biological Activities Pre Clinical, in Vitro, in Silico

Enzyme Inhibition Mechanisms (in vitro)

One significant area of investigation for quinoline (B57606) compounds is their inhibitory effect on DNA gyrase, a type II topoisomerase essential for bacterial DNA replication. For instance, certain quinolone carboxylic acid derivatives have been identified as poisons of DNA gyrase, stabilizing the enzyme-DNA cleavage complex and thereby inhibiting DNA re-ligation mdpi.com. This mechanism ultimately leads to double-stranded DNA breaks and bacterial cell death mdpi.com. The general structure of quinolones, featuring a carboxylic acid group, is crucial for this activity, and variations in substitution on the quinoline ring can modulate the inhibitory potency mdpi.com.

Another enzyme system potentially targeted by quinoline derivatives is α-glucosidase. Novel thioquinoline derivatives have been synthesized and shown to be potent inhibitors of α-glucosidase in vitro nih.gov. These findings suggest that the quinoline scaffold can be adapted to interact with the active sites of enzymes involved in carbohydrate metabolism.

Furthermore, studies on other quinoline derivatives have explored their inhibitory potential against enzymes like lanosterol 14α-demethylase (CYP51), which is crucial for fungal sterol biosynthesis nih.govnih.gov. Azole antifungals, which also contain heterocyclic rings, function through this inhibitory mechanism nih.gov. Given the structural similarities, it is plausible that certain quinoline derivatives could also interact with and inhibit this enzyme.

The following table summarizes the in vitro enzyme inhibitory activities of some quinoline derivatives, providing a basis for potential mechanisms of Methyl 3-chloroquinoline-5-carboxylate.

Table 1: In Vitro Enzyme Inhibition by Quinoline Derivatives

| Compound Class | Enzyme Target | Organism/System | Key Findings |

|---|---|---|---|

| Quinolone Carboxylic Acids | DNA Gyrase | Mycobacterium tuberculosis | Stabilize the gyrase-DNA cleavage complex, leading to bactericidal effects mdpi.com. |

| Thioquinoline Derivatives | α-Glucosidase | Saccharomyces cerevisiae | Potent in vitro inhibition, suggesting a role in modulating carbohydrate metabolism nih.gov. |

Receptor Binding and Modulation Mechanisms (in vitro)

The in vitro receptor binding and modulation profile of this compound has not been specifically elucidated. However, the broader class of quinoline derivatives has been shown to interact with various receptors, suggesting potential mechanisms of action.

For example, certain quinolinecarboxylic acid amides and esters have been synthesized and evaluated for their affinity at serotonin (5-HT) receptors, specifically the 5-HT3 and 5-HT4 subtypes, as well as dopamine D2 receptors, through radioligand binding assays researchgate.net. Some of these derivatives displayed nanomolar affinity for the 5-HT3 receptor, acting as antagonists researchgate.net. The ability of the quinoline scaffold to be accommodated within the binding sites of these receptors highlights its versatility as a pharmacophore.

Additionally, G-protein-coupled muscarinic acetylcholine receptors (mAChRs) are another class of receptors that have been targeted by novel chemical agents, and in vitro radioligand binding assays are a primary method for determining the affinity and selectivity of compounds for the five mAChR subtypes (M1-M5) nih.govresearchgate.net. While no direct studies link this compound to mAChRs, the general principles of ligand-receptor interactions suggest that modifications to the quinoline core could potentially lead to binding at these or other receptor types.

The following table outlines the receptor binding activities of some quinoline derivatives, which may provide insight into the potential receptor interactions of this compound.

Table 2: In Vitro Receptor Binding of Quinoline Derivatives

| Compound Class | Receptor Target | Assay Type | Key Findings |

|---|---|---|---|

| Quinolinecarboxylic acid amides/esters | 5-HT3, 5-HT4, D2 | Radioligand binding assay | High affinity and selectivity for the 5-HT3 receptor, acting as antagonists researchgate.net. |

Analysis of Cellular Pathway Perturbation in Cell Lines (in vitro)

Specific studies detailing the perturbation of cellular pathways in cell lines by this compound are not available. However, research on related compounds provides insights into potential mechanisms. For instance, novel methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates, which share a similar core structure, have been evaluated for their antitumor potential in triple-negative breast cancer (TNBC) cell lines. One derivative, in particular, was found to interfere with the viable cell number and proliferation of TNBC cells, suggesting an impact on cellular pathways related to cell growth and survival mdpi.com.

The inhibition of key enzymes, as discussed in section 6.1, can directly lead to the perturbation of cellular pathways. For example, inhibition of DNA gyrase by quinolones disrupts DNA replication and repair pathways in bacteria, leading to cell death mdpi.com. Similarly, the inhibition of lanosterol 14α-demethylase by antifungal agents disrupts the ergosterol biosynthesis pathway in fungi, compromising cell membrane integrity and function nih.gov.

While direct evidence is lacking for this compound, it is plausible that its biological effects, if any, would be mediated through the modulation of specific cellular signaling or metabolic pathways. Further in vitro studies using various cell lines would be necessary to elucidate these mechanisms.

Antimicrobial Action Mechanisms (e.g., DNA Gyrase, Lanosterol 14α-Demethylase Inhibition, FtsZ obstruction) (in vitro, in silico)

The antimicrobial action of quinoline derivatives is a well-established field of study, with several key mechanisms identified. Although specific data for this compound is absent, the following mechanisms are prominent for related compounds.

DNA Gyrase Inhibition: As previously mentioned, quinolones are potent inhibitors of bacterial DNA gyrase mdpi.com. This enzyme introduces negative supercoils into DNA, a process crucial for DNA replication and transcription. Quinolones bind to the gyrase-DNA complex, trapping the enzyme in its cleavage-competent state and preventing the re-ligation of the DNA strands mdpi.com. This leads to the accumulation of double-strand breaks and is a primary mechanism of their bactericidal activity. In vitro assays, such as DNA supercoiling assays, are used to confirm this inhibitory activity nih.govresearchgate.net.

Lanosterol 14α-Demethylase Inhibition: In fungi, the inhibition of lanosterol 14α-demethylase (CYP51) is a key mechanism of action for azole antifungals nih.gov. This enzyme is a cytochrome P450 monooxygenase that catalyzes an essential step in the biosynthesis of ergosterol, a vital component of the fungal cell membrane wikipedia.org. Inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately disrupting membrane function and inhibiting fungal growth nih.gov. In vitro assays measuring the conversion of lanosterol to its demethylated product are used to assess the inhibitory potency of compounds against this enzyme nih.govmdpi.com.

FtsZ Obstruction: FtsZ is a bacterial tubulin homolog that forms a contractile ring (the Z-ring) at the site of cell division. The proper polymerization and dynamic behavior of FtsZ are essential for bacterial cytokinesis. While direct inhibition of FtsZ by this compound has not been reported, the disruption of FtsZ assembly is a known antimicrobial strategy. In vitro polymerization assays can be used to screen for compounds that interfere with FtsZ dynamics nih.gov.

The following table summarizes the antimicrobial mechanisms of action for different classes of quinoline and related heterocyclic compounds.

Table 3: In Vitro and In Silico Antimicrobial Mechanisms of Quinoline and Related Compounds

| Mechanism | Target Enzyme/Protein | Organism Type | Method of Study | Key Outcome |

|---|---|---|---|---|

| DNA Gyrase Inhibition | DNA Gyrase | Bacteria | DNA supercoiling assay nih.govresearchgate.net | Inhibition of DNA replication and transcription mdpi.com. |

| Lanosterol 14α-Demethylase Inhibition | CYP51 | Fungi | Reconstituted enzymatic assay nih.govmdpi.com | Disruption of ergosterol biosynthesis and fungal cell membrane integrity nih.gov. |

Structure-Activity Relationship (SAR) Studies for Mechanistic Elucidation of Biological Actions

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity and for optimizing lead compounds. While specific SAR studies for this compound are not available, research on various quinoline derivatives provides valuable insights into the structural features that govern their mechanistic actions.

For quinolone-based inhibitors of DNA gyrase, the carboxylic acid at the 3-position is a key pharmacophore for activity. The nature and position of substituents on the quinoline ring significantly impact potency and spectrum of activity mdpi.com. For instance, modifications at the C-5 position of fluoroquinolones have been explored to enhance their biological activity researchgate.net.

In the context of α-glucosidase inhibitors, SAR studies on thioquinoline derivatives have revealed that the substitution pattern on the quinoline ring and the nature of the side chain play a critical role in determining the inhibitory potency nih.gov.

The following table highlights key SAR findings for different classes of quinoline derivatives, which could inform the potential biological profile of this compound.

Table 4: Structure-Activity Relationship (SAR) Insights for Quinoline Derivatives

| Compound Class | Biological Target/Activity | Key Structural Features and SAR |

|---|---|---|

| Quinolone Carboxylic Acids | DNA Gyrase Inhibition | The 3-carboxylic acid is essential. Substituents on the quinoline ring modulate potency mdpi.com. C-5 substitution can enhance activity researchgate.net. |

| Thioquinoline Derivatives | α-Glucosidase Inhibition | Substitution pattern on the quinoline ring and the nature of the side chain are critical for inhibitory activity nih.gov. |

Applications of Methyl 3 Chloroquinoline 5 Carboxylate As a Key Synthetic Intermediate

Building Block for Diverse Heterocyclic Systems

The structure of Methyl 3-chloroquinoline-5-carboxylate is primed for elaboration into larger, fused heterocyclic systems. The chloro-substituent at the 3-position is a key reactive site for C-C and C-N bond-forming reactions, enabling the annulation of additional rings onto the quinoline (B57606) framework.

Palladium-catalyzed cross-coupling reactions are particularly instrumental. The Suzuki-Miyaura coupling, which pairs organoboron compounds with organic halides, can be used to introduce aryl or other carbon-based substituents at the C3-position. researchgate.netorganic-chemistry.orglibretexts.org Similarly, the Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, introducing amines that can then participate in subsequent cyclization reactions to form nitrogen-containing heterocycles. nih.govorganic-chemistry.org These reactions are foundational for creating polycyclic systems such as pyrroloquinolines, thienoquinolines, and quinobenzothiazines. nih.govmdpi.comresearchgate.net

For instance, the synthesis of pyrrolo[3,4-b]quinolinones has been achieved by heating a related 2-chloroquinoline-3-carbaldehyde (B1585622) with formamide, where an intramolecular cyclization and elimination of HCl yields the fused product. nih.gov While this example uses a carbaldehyde instead of a carboxylate, the principle of using the chloro-substituent as a leaving group in a cyclization reaction is directly applicable. The synthesis of pyrazolo[3,4-b]quinolines can also be achieved from 2-chloroquinoline (B121035) precursors through cycloaddition with hydrazine (B178648) hydrate. nih.govacs.org

| Resulting Heterocycle | Synthetic Approach | Key Reaction Type | Precursor Class |

| Pyrrolo[3,2-c]quinolines | Reaction with amines followed by intramolecular cyclization. nih.gov | Buchwald-Hartwig Amination | Chloroquinolines |

| Quinobenzothiazines | Reaction of aniline (B41778) derivatives with thioquinanthrenediinium bis-chloride. mdpi.comnih.gov | Condensation/Cyclization | Aniline Derivatives |

| Pyrazolo[3,4-b]quinolines | Cycloaddition of a cyano-quinoline intermediate with hydrazine. nih.gov | Cycloaddition | Chloroquinoline-carbonitriles |

| Thieno[2,3-c]quinolines | Suzuki-Miyaura coupling followed by intramolecular cyclization. researchgate.net | Suzuki-Miyaura Coupling | Dihaloquinolines |

| 2,3,4-Triarylquinolines | One-pot sequential Suzuki-Miyaura coupling at C3 and C4 positions. nih.gov | Suzuki-Miyaura Coupling | Chloro-iodo-quinolines |

Precursor for Advanced Pharmaceutical Scaffolds and Chemical Probes

The quinoline ring is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities, including anticancer, antibacterial, antimalarial, and anti-inflammatory properties. nih.govresearchgate.netrsc.org this compound serves as an excellent starting point for creating novel quinoline derivatives for pharmaceutical research.

The functional handles of the molecule allow for systematic modification to explore structure-activity relationships (SAR). The chloro group can be displaced by various nucleophiles or engaged in cross-coupling reactions to introduce diverse substituents. One notable application is in the synthesis of 2-aminoquinolines, which have been developed as high-affinity ligands for the Tec Src homology 3 (SH3) domain, a target for therapeutic agent development. nih.gov In these syntheses, a selective Buchwald-Hartwig amination is a key step. nih.gov

Furthermore, the synthesis of tetracyclic quinobenzothiazine derivatives, which show promising antimicrobial activity against strains like Staphylococcus aureus (including MRSA) and Mycobacterium smegmatis, can be derived from quinoline precursors. mdpi.comnih.gov The development of these complex scaffolds relies on building from functionalized aniline and quinoline-based starting materials. mdpi.comnih.gov The ability to generate libraries of related compounds by varying the reactants in coupling reactions makes intermediates like this compound invaluable for developing new pharmaceutical leads and chemical probes to investigate biological systems.

| Scaffold/Probe Class | Synthetic Target | Key Synthetic Transformation | Potential Therapeutic Area |

| 6-Heterocyclic 2-Aminoquinolines | Tec Src homology 3 (SH3) domain. nih.gov | Selective Buchwald-Hartwig amination. nih.gov | Therapeutic agents targeting protein-protein interactions. |

| Quinobenzothiazine Derivatives | Multidrug-resistant bacteria (S. aureus, E. faecalis). mdpi.comnih.gov | Multi-step synthesis involving condensation and cyclization. mdpi.com | Antibacterial, Antimycobacterial. nih.gov |

| Pyrrolo[4,3,2-de]quinoline Core | PI3K/mTOR kinases. acs.org | Multi-step synthesis involving cyclization strategies. acs.org | Anticancer. acs.org |

| Quinoxaline Derivatives | Various biological targets. nih.gov | Condensation of diamines and dicarbonyls. nih.gov | Antitumor, Anticonvulsant, Anti-HIV. nih.gov |

Role in the Synthesis of Complex Natural Product Analogues

Natural products are a rich source of inspiration for drug discovery, but their complexity can make them difficult to synthesize and modify. Synthetic chemists often create analogues of natural products to improve their properties or to understand their mechanism of action. Strategies such as Diverted Total Synthesis (DTS) allow for the creation of a library of related structures from a common intermediate in an established synthetic route. rsc.org

While no direct total synthesis of a natural product starting specifically from this compound is prominently documented, its potential is evident from syntheses of related quinoline-containing alkaloids. For example, the pyrrolo[2,3-c]quinoline skeleton is found in marine alkaloids like trigonoine B, which possess antimalarial and antibacterial activities. nih.gov The total synthesis of trigonoine B was achieved via a multi-step sequence that constructed the N-substituted 4-aminopyrrolo[2,3-c]quinoline framework through an electrocyclization reaction. nih.gov

Given that this compound provides a pre-formed quinoline core with handles for further annulation (e.g., forming a pyrrole (B145914) ring via amination and subsequent cyclization), it represents a strategic starting material for the efficient synthesis of analogues of such natural products. Its structure allows chemists to bypass the initial construction of the quinoline ring and focus on building the remaining parts of the complex natural product target.

Ligand Design in Coordination Chemistry

The quinoline framework is not only important in medicinal chemistry but also serves as a valuable scaffold for designing ligands in coordination and organometallic chemistry. The nitrogen atom in the quinoline ring is a Lewis basic site capable of coordinating to metal ions. By introducing other donor atoms through functionalization, multidentate ligands can be created that form stable complexes with a variety of metals.

This compound is a suitable precursor for such ligands. The chloro group can be substituted via cross-coupling reactions to introduce other coordinating groups (e.g., pyridyl, pyrazolyl, or phosphino (B1201336) moieties). The carboxylate group, either in its ester form or after hydrolysis to a carboxylic acid, can also act as a coordinating site, enabling the formation of bidentate or polydentate ligands. Research on related halo-quinolines has demonstrated their utility in creating ligands for specific biological targets, such as the preparation of ligands for the SH3 domain, which involves protein-protein interactions that can be modulated by metal complexes. nih.gov The strategic placement of functional groups on the quinoline core allows for the fine-tuning of the electronic and steric properties of the resulting metal complexes, which is crucial for applications in catalysis, materials science, and bioinorganic chemistry.

Future Research Directions and Unexplored Avenues for Methyl 3 Chloroquinoline 5 Carboxylate

The landscape of quinoline (B57606) chemistry is in a perpetual state of evolution, driven by the quest for novel therapeutic agents and advanced materials. Methyl 3-chloroquinoline-5-carboxylate, as a functionalized quinoline scaffold, stands at the precipice of significant research endeavors. The strategic positioning of its chloro, methyl carboxylate, and quinoline core functionalities presents a rich platform for future scientific exploration. The following sections delineate key areas of prospective research that could unlock the full potential of this compound and its derivatives.

Q & A

Q. What are the standard synthetic routes for Methyl 3-chloroquinoline-5-carboxylate, and how can purity be optimized?

this compound is typically synthesized via multistep reactions involving cyclization and functional group modifications. A common approach involves the condensation of substituted anilines with β-ketoesters, followed by chlorination and esterification. For example, analogous methods for chlorinated heterocycles (e.g., oxazole derivatives) use oxime intermediates and chlorination with Cl₂ or PCl₅ . To optimize purity:

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Key techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and ester functionality (e.g., methyl ester resonance at ~3.9 ppm).

- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and fragmentation patterns.

- X-ray Diffraction (XRD) : Single-crystal XRD for unambiguous structural elucidation (e.g., bond angles and torsional conformations) .

- Elemental Analysis : Validate C, H, N, and Cl content within ±0.4% of theoretical values .

Q. What safety protocols are essential when handling this compound in the laboratory?

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and chemical-resistant goggles. Inspect gloves for integrity before use .

- Ventilation : Use fume hoods for synthesis and purification steps to avoid inhalation of volatile intermediates.

- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose of waste in accordance with institutional guidelines .

Advanced Research Questions

Q. How can X-ray crystallography resolve challenges in structural determination, such as crystal twinning or disorder?

- Data Collection : Use high-resolution synchrotron radiation to improve signal-to-noise ratios for weakly diffracting crystals.

- Software Tools : SHELXL for refining disordered regions (e.g., partial occupancy modeling) and ORTEP-3 for visualizing anisotropic displacement parameters .

- Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry elements and avoid over-interpretation of pseudosymmetry .

Q. How should researchers address contradictions between spectroscopic data (e.g., NMR vs. MS) for this compound?

- Systematic Reanalysis : Repeat experiments under standardized conditions (e.g., solvent, temperature).

- Hypothesis Testing :

- If NMR suggests impurities, perform 2D-COSY or HSQC to assign peaks unambiguously.

- If MS shows unexpected adducts, re-examine ionization conditions (e.g., ESI vs. APCI) .

- Cross-Validation : Compare with literature data for analogous quinoline derivatives to identify systematic errors .

Q. What experimental design strategies can optimize the synthesis of this compound for higher yield and selectivity?

- DoE (Design of Experiments) : Use factorial designs to test variables (temperature, catalyst loading, solvent polarity). For example, optimize chlorination step by varying Cl₂ stoichiometry (1.0–1.5 eq.) and reaction time .

- In Situ Monitoring : Employ FTIR or Raman spectroscopy to track intermediate formation and minimize side reactions.

- Green Chemistry : Substitute toxic solvents (e.g., DCM) with biodegradable alternatives (e.g., cyclopentyl methyl ether) without compromising yield .

Q. How can systematic literature reviews ensure comprehensive coverage of this compound’s applications and properties?

- Search Strategy : Use Boolean operators in databases (SciFinder, Reaxys) with keywords: “3-chloroquinoline-5-carboxylate derivatives” AND “synthesis” OR “biological activity”.

- Citation Tracking : Follow backward/forward citations of seminal papers (e.g., structural studies ).

- Data Extraction : Tabulate physicochemical properties (logP, pKa) and bioactivity data (IC50 values) for meta-analysis .

Methodological Considerations

- Data Presentation : Adhere to journal guidelines (e.g., Beilstein J. Org. Chem.) for tables/figures. For crystallographic data, include CIF files as supplementary material .

- Ethical Reporting : Disclose conflicts of interest and obtain ethical approvals for studies involving biological testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.